molecular formula C17H14O7 B053238 2'-Hydroxy-5'-methoxybiochanin A CAS No. 122127-74-6

2'-Hydroxy-5'-methoxybiochanin A

Cat. No.: B053238
CAS No.: 122127-74-6
M. Wt: 330.29 g/mol
InChI Key: XTQFIPOLABHASM-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-methoxybiochanin A is a flavonoid isolated primarily from Salvia plebeia, a plant widely distributed across Asia and traditionally used for treating hepatitis, urinary tract infections, and inflammatory conditions . Structurally, it belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at the 2' and 5' positions of the B-ring, respectively . This compound has demonstrated significant antioxidant activity, outperforming other phenolic constituents in Salvia plebeia extracts, such as β-sitosterol and 6-methoxy-luteolin-7-glucoside, in radical scavenging assays .

Properties

CAS No.

122127-74-6

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

5,7-dihydroxy-3-(2-hydroxy-4,5-dimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-13-5-9(11(19)6-14(13)23-2)10-7-24-15-4-8(18)3-12(20)16(15)17(10)21/h3-7,18-20H,1-2H3

InChI Key

XTQFIPOLABHASM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)OC

Other CAS No.

122127-74-6

Synonyms

2'-HMBA
2'-hydroxy-5'-methoxybiochanin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Salvia Species

The structural uniqueness of 2'-Hydroxy-5'-methoxybiochanin A becomes evident when compared to other flavonoids isolated from Salvia species (Table 1):

Table 1. Structural and functional comparison of flavonoids from Salvia species

Compound Name Substituent Positions Source Key Bioactivities References
This compound 2'-OH, 5'-OCH₃ (B-ring) S. plebeia Antioxidant, anti-inflammatory
5,6-Dihydroxy-7,4'-dimethoxyflavone 5-OH, 6-OH, 7-OCH₃, 4'-OCH₃ S. plebeia Not explicitly reported
5,6,3'-Trihydroxy-7,4'-dimethoxyflavone 5-OH, 6-OH, 3'-OH, 7-OCH₃, 4'-OCH₃ S. plebeia Not explicitly reported
Hesperetin (5,7,3'-trihydroxy-4'-methoxyflavanone) 5-OH, 7-OH, 3'-OH, 4'-OCH₃ (flavanone skeleton) S. officinalis Antioxidant, anti-cancer
6-Methoxynaringenin 5-OH, 7-OCH₃, 4'-OH, 3'-OH S. plebeia Antimicrobial, anti-inflammatory
  • Substituent Position and Bioactivity: The 2'-OH and 5'-OCH₃ groups in this compound are critical for its antioxidant efficacy, as these substituents optimize electron delocalization and hydrogen donation . Hesperetin, a flavanone from S. officinalis, shares a 4'-OCH₃ group but differs in its C-ring saturation (flavanone vs. flavone) and additional hydroxyl groups at positions 5 and 5.

Functional Differentiation

  • Antioxidant Activity: While this compound is highlighted for its strong antioxidant capacity, other Salvia flavonoids like 6-methoxynaringenin exhibit dual antimicrobial and anti-inflammatory effects, suggesting that methoxy group placement (e.g., at position 6 vs. 5') influences target specificity .
  • Anti-inflammatory Potential: Although this compound is implicated in anti-inflammatory pathways via Salvia plebeia extracts , its isolated activity remains less characterized compared to diterpenoids like konishone (IC₅₀: 9.8 µg/mL for NO inhibition) from Cunninghamia konishii . This underscores the role of compound class (flavonoid vs. diterpenoid) in modulating inflammatory responses.

Pharmacokinetic Considerations

  • The methoxy groups in this compound may enhance metabolic stability compared to polyhydroxylated analogues like luteolin, which undergoes rapid glucuronidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Hydroxy-5'-methoxybiochanin A
Reactant of Route 2
2'-Hydroxy-5'-methoxybiochanin A

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